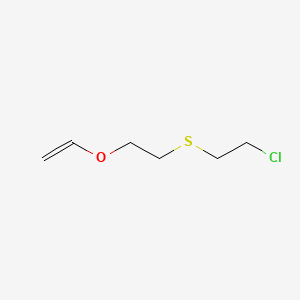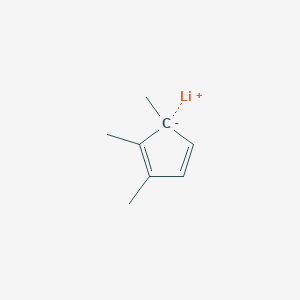
lithium;1,2,5-trimethylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1,2,5-trimethylcyclopenta-1,3-diene is an organometallic compound that features a lithium ion coordinated to a 1,2,5-trimethylcyclopenta-1,3-diene ligand. This compound is part of the broader class of cyclopentadienyl complexes, which are known for their stability and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,5-trimethylcyclopenta-1,3-diene typically involves the reaction of 1,2,5-trimethylcyclopenta-1,3-diene with a lithium reagent. One common method is the reaction of the diene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1,2,5-trimethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different organometallic species.
Substitution: The lithium ion can be substituted with other metal ions, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Transition metal halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various metallocenes and substituted cyclopentadienyl complexes, which are valuable in catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
Lithium;1,2,5-trimethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of metallocenes and other organometallic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of catalysts and advanced materials
Wirkmechanismus
The mechanism by which lithium;1,2,5-trimethylcyclopenta-1,3-diene exerts its effects involves the coordination of the lithium ion to the diene ligand. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with other metal ions and organic molecules, leading to the formation of new complexes and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium cyclopentadienide: Similar in structure but lacks the methyl groups on the cyclopentadiene ring.
2,5,5-trimethylcyclopenta-1,3-diene: Similar diene structure but without the lithium ion
Uniqueness
Lithium;1,2,5-trimethylcyclopenta-1,3-diene is unique due to the presence of both the lithium ion and the 1,2,5-trimethylcyclopenta-1,3-diene ligand. This combination imparts specific chemical properties that make it valuable in various applications, particularly in the synthesis of organometallic compounds and catalysts .
Eigenschaften
CAS-Nummer |
119388-53-3 |
|---|---|
Molekularformel |
C8H11Li |
Molekulargewicht |
114.1 g/mol |
IUPAC-Name |
lithium;1,2,5-trimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H11.Li/c1-6-4-5-7(2)8(6)3;/h4-5H,1-3H3;/q-1;+1 |
InChI-Schlüssel |
GMUBONBSIDPLGL-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[C-]1C=CC(=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


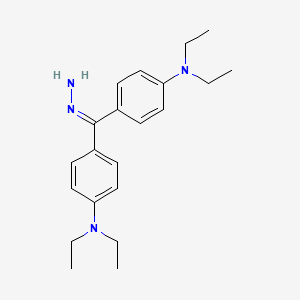
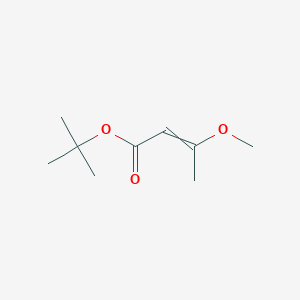
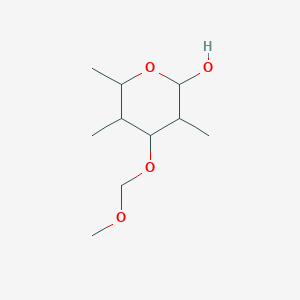
![1-[(Benzylcarbamoyl)oxy]ethyl acetate](/img/structure/B14301657.png)
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
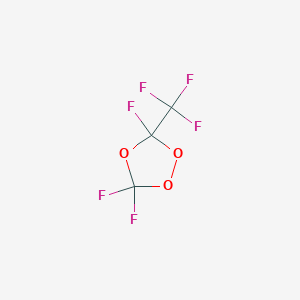
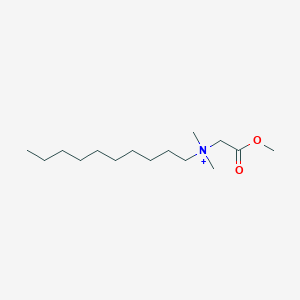

![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
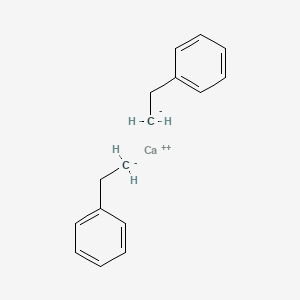
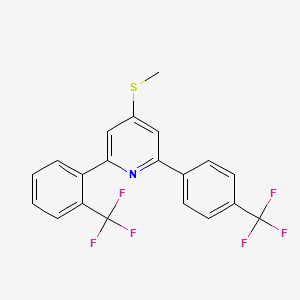
![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
